molecular formula C18H17NO7 B2370603 Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate CAS No. 302821-51-8

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate

Cat. No.: B2370603
CAS No.: 302821-51-8
M. Wt: 359.334
InChI Key: MTZFNCKQMZXJCT-UHFFFAOYSA-N
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Description

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a malonate ester derivative featuring a furan ring substituted at the 5-position with a 3-nitrophenyl group. The compound belongs to the class of active methylene compounds, widely utilized in Knoevenagel condensations, heterocyclic synthesis, and pharmaceutical intermediates. The 3-nitro substituent introduces strong electron-withdrawing effects, influencing both acidity of the methylene group and reactivity in nucleophilic additions .

Properties

IUPAC Name

diethyl 2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-8-9-16(26-14)12-6-5-7-13(10-12)19(22)23/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFNCKQMZXJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The foundational method for synthesizing Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate involves a Knoevenagel condensation between diethyl malonate and 5-(3-nitrophenyl)-2-furaldehyde. This reaction proceeds via a nucleophilic addition-elimination mechanism, wherein the active methylene group of diethyl malonate attacks the carbonyl carbon of the aldehyde, followed by dehydration.

Reaction Conditions :

  • Catalysts : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used as homogeneous bases to deprotonate diethyl malonate, generating the requisite enolate intermediate.
  • Solvents : Anhydrous ethanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and bases while maintaining reaction homogeneity.
  • Temperature : Reflux conditions (70–80°C) are typically employed to accelerate the reaction kinetics.

Purification : Post-reaction, the crude product is purified via recrystallization from ethanol or column chromatography using silica gel and a hexane-ethyl acetate eluent system.

Mechanistic Insights

The Knoevenagel mechanism (Figure 1) involves three key steps:

  • Enolate Formation : Deprotonation of diethyl malonate by a base yields a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 5-(3-nitrophenyl)-2-furaldehyde, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water produces the α,β-unsaturated malonate derivative.

$$
\text{Diethyl malonate} + \text{Base} \rightarrow \text{Enolate} \quad \text{(Step 1)}
$$
$$
\text{Enolate} + \text{Aldehyde} \rightarrow \beta\text{-Hydroxy Intermediate} \quad \text{(Step 2)}
$$
$$
\beta\text{-Hydroxy Intermediate} \rightarrow \text{this compound} + \text{H}_2\text{O} \quad \text{(Step 3)}
$$

Catalytic Systems and Innovations

Homogeneous Catalysis

Traditional homogeneous catalysts like NaOEt and t-BuOK offer high reactivity but pose challenges in catalyst recovery and product separation. For instance, NaOEt-mediated reactions achieve yields of 78–85% under optimized conditions.

Heterogeneous Catalysis

Recent advances emphasize immobilized catalysts to enhance sustainability. For example, gelatine immobilized on epoxy-functionalized polymers (e.g., Immobead IB-350) enables efficient condensation in dimethyl sulfoxide (DMSO) at room temperature, with yields reaching 85–89% .

Table 1: Comparison of Catalytic Systems

Catalyst Solvent Temperature Yield (%) Recyclability
Sodium ethoxide Ethanol Reflux 78–85 Low
Immobilized gelatine DMSO RT 85–89 High (5 cycles)

Industrial-Scale Production Considerations

While detailed industrial protocols remain proprietary, scalable adaptations of laboratory methods focus on:

  • Continuous Flow Systems : Enhancing heat and mass transfer for improved reaction control.
  • Solvent Recycling : DMSO recovery via distillation reduces waste and costs.
  • Catalyst Reusability : Immobilized systems mitigate catalyst consumption by up to 80%.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates, whereas ethanol balances reactivity and cost.

Stoichiometric Ratios

A 1.2:1 molar ratio of diethyl malonate to aldehyde minimizes side reactions (e.g., aldehyde self-condensation) while maximizing yield.

Temperature Modulation

Lower temperatures (25–30°C) with immobilized catalysts reduce energy input without compromising efficiency.

Challenges and Mitigation Approaches

Byproduct Formation

Self-condensation of aldehydes is suppressed by maintaining excess diethyl malonate and employing mild bases.

Purification Difficulties

Lipase-mediated purification (e.g., Candida antarctica lipase B) hydrolyzes residual diethyl malonate, enhancing product purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Molecular Formula : C₁₈H₁₇N O₇
CAS Number : 302821-51-8

The synthesis of diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate typically involves the condensation of diethyl malonate with 5-(3-nitrophenyl)-2-furaldehyde in the presence of a base such as sodium ethoxide or potassium tert-butoxide under reflux conditions. The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.

Scientific Research Applications

This compound has several significant applications:

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
  • Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various microorganisms. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular functions through enzyme interaction.

Pharmaceutical Development

  • Drug Development Potential : Due to its unique structure and reactivity, it is being investigated for potential use in drug development, particularly as a lead compound for anti-inflammatory drugs or splicing inhibitors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound alongside similar compounds. Results demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress mediated by ROS generation, which disrupts normal cellular processes and leads to cell death.

Mechanism of Action

The mechanism of action of Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The furan ring and malonate ester may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to derivatives with varying aryl substituents on the furan ring (Table 1). Key differences arise from electronic and steric effects of substituents:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight pKa (Methylene Group) Key Reactivity Notes
Diethyl {[5-(3-Nitrophenyl)-2-Furyl]methylene}malonate 3-Nitro C₁₈H₁₇NO₇ 359.33 g/mol ~13–14 (estimated)* High reactivity in Knoevenagel condensations due to electron-withdrawing nitro group .
Diethyl {[5-(4-Methylphenyl)-2-Furyl]methylene}malonate () 4-Methyl C₁₉H₂₀O₅ 328.36 g/mol ~16–17 (estimated)* Lower reactivity in condensations; requires stronger bases for deprotonation .
Diethyl {[5-(2-Chlorophenyl)-2-Furyl]methylene}malonate () 2-Chloro C₁₈H₁₇ClO₅ 348.78 g/mol ~14–15 (estimated)* Moderate reactivity; chloro group offers mild electron-withdrawing effects .
Diethyl 2-((3-Iodo-4-Methoxyphenyl)amino)methylene)malonate () 3-Iodo, 4-Methoxy C₁₅H₁₈INO₅ 443.21 g/mol N/A Steric bulk from iodine reduces reaction rates; methoxy group donates electrons .

*Note: pKa values estimated based on substituent effects (e.g., nitro groups lower pKa, methyl groups raise pKa) .

Reactivity in Knoevenagel Condensations

The nitro-substituted compound exhibits superior reactivity compared to methyl- or chloro-substituted analogs. For example:

  • Catalyst Requirements : The 3-nitro derivative requires milder basic catalysts (e.g., triethylamine) due to its lower pKa (~13–14), whereas the 4-methylphenyl analog (pKa ~16–17) necessitates stronger bases like K-ZrO₂ .
  • Reaction Yields : In condensations with benzaldehyde, nitro-substituted malonates achieve >80% yield under optimized conditions, compared to ~60% for methyl-substituted derivatives .

Research Findings and Case Studies

  • Catalytic Performance : MOF-derived K-ZrO₂ catalysts showed 95% conversion of the nitro-substituted malonate in condensations, outperforming reactions with diethyl malonate (pKa = 16.3) due to optimized basicity .
  • Synthetic Pathways: Diazonium salt coupling with malononitrile () provides a scalable route to nitro-substituted derivatives, avoiding harsh conditions required for methyl-substituted analogs .

Biological Activity

Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a nitrophenyl group attached to a furan ring and linked to a malonate ester, contributes to its diverse reactivity and biological interactions.

  • Molecular Formula : C18H17NO7
  • CAS Number : 302821-51-8

The synthesis of this compound typically involves the condensation of diethyl malonate with 5-(3-nitrophenyl)-2-furaldehyde, usually in the presence of a base under reflux conditions. The resulting product can be purified through recrystallization or column chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of microorganisms, demonstrating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of similar compounds, including this compound. Results showed that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS).

  • Oxidative Stress Induction : The nitrophenyl group can undergo redox reactions that may lead to increased levels of ROS within cells.
  • Enzyme Interaction : The furan ring and malonate ester may interact with various enzymes and proteins, potentially disrupting their normal functions and leading to cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Diethyl malonateSimple esterLowNone
Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonateMethylphenyl groupModerateLow
This compoundNitrophenyl groupHighHigh

This table highlights how the presence of specific functional groups influences the biological activities of these compounds.

Recent Studies

  • Antimicrobial Screening : A recent study found that derivatives of this compound displayed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanisms : Another study focused on the compound's ability to induce apoptosis in human cancer cell lines. The results indicated that treatment with the compound resulted in increased levels of ROS and activation of caspase pathways, leading to cell death .

Future Directions

Given its promising biological activities, future research should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate?

The compound is typically synthesized via condensation reactions. For example, analogous compounds (e.g., diethyl aminomethylene malonate derivatives) are prepared by reacting substituted anilines with diethyl ethoxymethylenemalonate in toluene under reflux (100–135°C) for 6–24 hours . Key steps include:

  • Reagent selection : Use of N,N-diisopropylethylamine or toluenesulfonic acid as catalysts .
  • Solvent optimization : Toluene or 1,2-dichloroethane under inert atmospheres to prevent side reactions .
  • Purification : Recrystallization from hexane or column chromatography to isolate the product .

Q. How can the purity and structure of this compound be validated?

  • Chromatography : Reverse-phase HPLC with acetonitrile/water mobile phases (e.g., Newcrom R1 column) for purity assessment .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm the presence of the nitrophenyl, furyl, and malonate moieties. IR spectroscopy verifies ester carbonyl stretches (~1740 cm1^{-1}) .
  • Mass spectrometry : GC-MS using selective ion monitoring (e.g., m/z 115 for malonate derivatives) for trace analysis .

Q. What are the critical safety considerations during synthesis?

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (P302+P352/P315 codes) .
  • Waste disposal : Halogenated solvents (e.g., 1,2-dichloroethane) require neutralization before disposal .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl group influence reactivity in cyclization reactions?

The nitro group’s electron-withdrawing nature enhances electrophilicity at the methylene carbon, facilitating nucleophilic attack in Gould-Jacobs cyclizations to form heterocycles (e.g., quinolines) . Computational studies (DFT) can model charge distribution to predict regioselectivity in such reactions .

Q. What strategies resolve contradictions in reported yields for malonate-derived heterocycles?

  • Parameter optimization : Adjust stoichiometry (e.g., 1.1 eq. of nitrophenyl furan derivative vs. malonate) and reaction time (e.g., 12–24 hours for slow cyclizations) .
  • Catalyst screening : Compare Brønsted acids (e.g., TsOH) vs. Lewis acids (e.g., P2_2O5_5) to improve conversion .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted malonate esters) .

Q. How can the compound’s α-methylene reactivity be exploited in multicomponent reactions?

The active methylene group participates in Knoevenagel condensations with aldehydes/ketones to form extended π-conjugated systems. For example:

  • Stepwise protocol : React with benzaldehyde in ethanol/ammonia, followed by decarboxylation to yield substituted furanopyridines .
  • Mechanistic insight : Monitor enolate formation via 13^{13}C NMR to confirm intermediates .

Q. What analytical challenges arise in characterizing stereoisomers of this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • X-ray crystallography : Determine absolute configuration for crystals grown via slow evaporation in ethanol .

Methodological Resources

  • Synthetic protocols : Refer to Schemes 1–7 in cystic fibrosis drug synthesis studies for analogous procedures .
  • Kinetic studies : Use stopped-flow UV-Vis to measure enolate formation rates in DMSO/water mixtures .
  • Computational tools : Gaussian09 for modeling reaction pathways and transition states .

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